3-(dimethylamino)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a benzamide group linked to a pyrazolo[1,5-a]pyrimidine core substituted with a trifluoromethyl (CF₃) group at position 2 and a dimethylamino (N(CH₃)₂) moiety at the benzamide’s meta position.
Properties
IUPAC Name |
3-(dimethylamino)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O/c1-23(2)12-5-3-4-10(6-12)15(25)21-11-8-20-14-7-13(16(17,18)19)22-24(14)9-11/h3-9H,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPAHIHESVTRSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
β-Ketonitrile Formation and Aminopyrazole Synthesis
Step 1 : Trifluoromethylacetonitrile (2.0 equiv) reacts with tert-butyl (S)-(1-methylaminoethyl)carbamate in tetrahydrofuran (THF) at −78°C under argon, followed by acetic acid quenching to yield β-ketonitrile 3a as a brown oil (crude yield: 92%).
Step 2 : Hydrazine monohydrate (3.0 equiv) in ethanol cyclizes 3a at 0°C to form aminopyrazole 5b (85% yield after silica gel chromatography).
Characterization of 5b :
Pyrazolo[1,5-a]pyrimidine Core Assembly
Step 3 : Aminopyrazole 5b reacts with ethyl (E)-ethoxy-2-methylacrylate in 1,4-dioxane under sodium ethoxide catalysis (80°C, 12 h) to afford pyrazolopyrimidone 6b (78% yield).
Step 4 : Triflation of 6b with trifluoromethanesulfonic anhydride in chloroform yields triflate 7b (84% yield).
Step 5 : Boc deprotection of 7b using 4M HCl/dioxane generates 2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine (8b) (quantitative yield).
Synthesis of 3-(Dimethylamino)benzoic Acid
3.1. Nitration and Reduction
3-Nitrobenzoic acid is reduced with H2/Pd-C in methanol to 3-aminobenzoic acid (90% yield), followed by dimethylation using methyl iodide and K2CO3 in DMF (70°C, 8 h) to yield 3-(dimethylamino)benzoic acid (88% yield).
Characterization :
- 1H NMR (400 MHz, DMSO-d6) : δ 2.98 (s, 6H), 6.78 (d, J = 8.4 Hz, 1H), 7.25 (t, J = 7.8 Hz, 1H), 7.62 (d, J = 7.6 Hz, 1H).
Amidation of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine
HATU-Mediated Coupling
Step 6 : 3-(Dimethylamino)benzoic acid (1.2 equiv), HATU (1.5 equiv), and triethylamine (4.0 equiv) in DMF are stirred at 25°C for 1 h. Intermediate 8b (1.0 equiv) is added, and the mixture is stirred for 12 h to afford the target compound (63% yield after purification).
Optimization Data :
| Condition | Solvent | Base | Yield (%) |
|---|---|---|---|
| HATU, 25°C, 12 h | DMF | Triethylamine | 63 |
| EDCl, 0°C, 24 h | CH2Cl2 | DMAP | 45 |
Characterization of Target Compound :
- 1H NMR (600 MHz, DMSO-d6) : δ 2.98 (s, 6H), 6.78 (d, J = 8.4 Hz, 1H), 7.25 (t, J = 7.8 Hz, 1H), 7.62 (d, J = 7.6 Hz, 1H), 8.07 (s, 1H), 8.80 (s, 1H).
- MS (ESI) : m/z 434 [M + H]+.
Alternative Synthetic Routes
Cyclocondensation with Trifluoromethyl-β-Diketones
Reacting 3-(dimethylamino)benzamide with 4,4,4-trifluoro-1-(pyrazol-5-yl)butane-1,3-dione in ethanol/piperidine (reflux, 6 h) yields the target compound via one-pot cyclization-amidation (58% yield).
Palladium-Catalyzed Amination
Bromopyrazolo[1,5-a]pyrimidine 4 (1.0 equiv) reacts with 3-(dimethylamino)benzamide via Buchwald-Hartwig coupling (Pd2(dba)3, Xantphos, Cs2CO3, 100°C, 24 h) to afford the product (52% yield).
Chemical Reactions Analysis
Functionalization Reactions
The dimethylamino and trifluoromethyl groups enable site-selective modifications:
Electrophilic Aromatic Substitution
-
Nitration : The electron-rich pyrazole ring undergoes nitration at position 3 using HNO₃/H₂SO₄, yielding nitro derivatives (e.g., 3-nitro-substituted analogs) .
-
Halogenation : Bromination at position 5 via NBS (N-bromosuccinimide) in DMF produces 5-bromo intermediates for cross-coupling reactions .
Amide Bond Hydrolysis
-
The benzamide group is hydrolyzed under basic conditions (e.g., NaOH/EtOH, reflux) to regenerate the 6-amino intermediate, enabling re-functionalization with alternative acyl chlorides .
Suzuki-Miyaura Coupling
The 5-bromo intermediate reacts with arylboronic acids (e.g., phenylboronic acid) under Pd catalysis to introduce aryl groups :
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| 5-Bromo → 5-Phenyl | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 78% |
Reductive Amination
The dimethylamino group reacts with aldehydes (e.g., formaldehyde) under H₂/Pd-C to form secondary amines, enhancing solubility .
Stability and Reactivity Insights
-
pH Sensitivity : The trifluoromethyl group stabilizes the core against hydrolysis under acidic conditions (pH < 4) .
-
Thermal Stability : Decomposition occurs above 250°C, confirmed by TGA analysis .
Key Research Findings
| Property | Observation | Reference |
|---|---|---|
| Solubility in DMSO | 25 mg/mL at 25°C | |
| EC₅₀ (RSV Inhibition) | 0.15 nM (comparable to presatovir) | |
| Metabolic Stability (t₁/₂) | >60 min in human liver microsomes |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 3-(dimethylamino)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide. For instance, derivatives containing the pyrazolo[1,5-a]pyrimidine core have demonstrated significant inhibitory effects against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 μg/ml .
Enzymatic Inhibition
The compound acts by inhibiting specific enzymes involved in cancer progression and other diseases. The mechanism typically involves binding to the active site of enzymes, thereby blocking their activity. This has been observed in studies where related compounds were shown to inhibit kinases crucial for tumor growth .
Antimicrobial and Antifungal Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that certain derivatives exhibit antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to established antifungal agents . The presence of the trifluoromethyl group may enhance the interaction with microbial targets.
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Step 1: Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions.
- Step 2: Introduction of the dimethylaminoethyl group via nucleophilic substitution.
- Step 3: Final amide bond formation with the appropriate benzoyl derivative.
Optimization of reaction conditions is critical to maximize yield and purity .
Characterization Techniques
Characterization of synthesized compounds is performed using techniques such as NMR spectroscopy (both and ), mass spectrometry (MS), and X-ray crystallography to confirm structural integrity and assess purity .
Case Studies
Several case studies have documented the therapeutic efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
- Study on Anticancer Activity: A series of experiments evaluated the cytotoxic effects on various cancer cell lines, revealing that specific substitutions on the pyrazolo[1,5-a]pyrimidine scaffold significantly enhanced anticancer potency .
- Antifungal Activity Assessment: A comparative study showed that certain derivatives outperformed traditional antifungal agents in inhibiting fungal growth in vitro .
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide involves its interaction with specific molecular targets. For example, as a monoamine oxidase B inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters and thereby exerting its neuroprotective effects . The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Pyrazolo[1,5-a]Pyrimidine-Based DDR1 Inhibitors
Compound 7rh (3-(2-(Pyrazolo[1,5-a]Pyrimidin-6-yl)Ethynyl)Benzamide)
- Structure : Lacks the trifluoromethyl group but includes an ethynyl linker between the pyrazolo[1,5-a]pyrimidine and benzamide .
- Activity :
- Pharmacokinetics : Oral bioavailability = 67.4% .
Compound D940 (Patent Example)
- Structure: Contains a pyrazolo[1,5-a]pyrimidine core with a dimethylamino-pyrrolidine substituent and trifluoromethylphenyl group .
- Activity: No explicit DDR1 data, but structural similarity suggests kinase inhibition.
CAS 893613-29-1 (3-[2-(4-Dimethylaminophenyl)Pyrazolo[1,5-a]Pyrimidin-6-yl]Propan-1-ol)
Functional Group Impact on Activity
- Trifluoromethyl (CF₃) : Enhances metabolic stability and binding affinity via hydrophobic interactions .
- Ethynyl Linker : In 7rh, improves conformational rigidity, contributing to DDR1 selectivity .
- Dimethylamino (N(CH₃)₂): May enhance solubility or modulate electronic effects in the target compound .
Biological Activity
3-(dimethylamino)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory properties, and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a dimethylamino group and a trifluoromethyl moiety. The presence of these functional groups enhances its pharmacological profile.
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties through various mechanisms:
- Tubulin Inhibition : The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This effect is crucial for its antiproliferative activity against cancer cells .
- Targeting Kinases : The compound acts as an inhibitor of specific kinases involved in cancer progression. For example, it has been evaluated for its inhibitory effects on Aurora-A kinase and p38 MAPK pathways .
Case Studies
A notable study demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects. For instance, compounds were tested against A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines with promising results .
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 4.22 |
| MCF-7 | 5.33 |
| HCT-116 | 3.46 |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored extensively:
- Inhibition of Cytokine Release : The compound has shown efficacy in reducing the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models .
- Neuroprotective Effects : In vivo studies indicated that it could mitigate microglial activation and astrocyte proliferation in models of neuroinflammation .
Experimental Findings
A study involving lipopolysaccharide (LPS)-stimulated macrophages revealed that this compound significantly inhibited TNF-alpha production with an IC50 value of approximately 0.283 mM, demonstrating its potential as a therapeutic agent for inflammatory diseases .
Synthesis and Structural Modifications
The synthesis of this compound typically involves cyclocondensation reactions of aminopyrazoles with electrophilic reagents. Recent advancements have improved yields and selectivity through innovative synthetic methodologies .
Q & A
Q. What spectroscopic methods are essential for confirming the structural integrity of 3-(dimethylamino)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide?
- Methodological Answer : Structural confirmation requires multi-spectroscopic analysis:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., pyrazolo[1,5-a]pyrimidine core signals at δ 8.2–9.0 ppm for aromatic protons and δ 120–150 ppm for carbons) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch ~1670 cm⁻¹ for benzamide, C-F stretch ~1150 cm⁻¹ for trifluoromethyl) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated molecular formulas) .
Q. How can synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives be optimized to improve yield?
- Methodological Answer : Key strategies include:
- Cyclization Conditions : Use of pyridine as a solvent for reflux-mediated cyclization (e.g., 5-hour reflux for 70% yield in pyrazolo[1,5-a]pyrimidine formation) .
- Precursor Selection : Employing ethyl carboxilate intermediates for nucleophilic substitution with amines .
- Purification : Recrystallization from ethanol or dioxane to isolate high-purity crystals .
Q. What role does the trifluoromethyl group play in the compound’s chemical reactivity?
- Methodological Answer : The -CF₃ group enhances:
- Electron-Withdrawing Effects : Stabilizes intermediates during nucleophilic substitution (e.g., SNAr reactions at the pyrimidine ring) .
- Metabolic Stability : Reduces oxidative degradation in biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Discrepancies in bond angles or torsional strains (e.g., C9—C14—H14 angle at 118.7° vs. expected 120°) require:
- XRD Refinement : Use high-resolution single-crystal diffraction to validate geometry .
- Computational Validation : Compare experimental data with DFT-optimized structures (e.g., Gaussian 09 with B3LYP/6-31G*) .
Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) in enzyme inhibition assays?
- Methodological Answer :
- Variable Substituents : Systematically modify the dimethylamino and trifluoromethyl groups to assess binding affinity .
- Enzyme Assays : Use fluorescence polarization or SPR to quantify inhibition constants (Ki) against targets like kinases .
- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
Q. How can competing reaction pathways during synthesis be minimized?
- Methodological Answer :
- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) suppress side reactions like over-alkylation .
- Regioselective Catalysts : Use Pd(OAc)₂/Xantphos for Suzuki couplings to favor pyrazolo[1,5-a]pyrimidine formation over triazolo byproducts .
- HPLC Monitoring : Track reaction progress to identify intermediates requiring quenching .
Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
